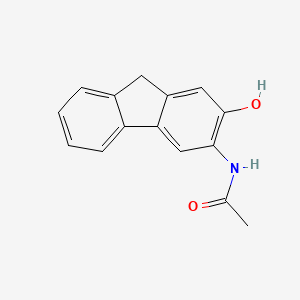
N-(2-Hydroxy-9H-fluoren-3-YL)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxy-9H-fluoren-3-YL)acetamide is an organic compound with the molecular formula C15H13NO2 It is a derivative of fluorene, characterized by the presence of a hydroxy group and an acetamide group attached to the fluorene ring
準備方法
Synthetic Routes and Reaction Conditions: N-(2-Hydroxy-9H-fluoren-3-YL)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-acetylaminofluoren-9-one with sodium borohydride in a mixture of tetrahydrofuran and methanol under an inert atmosphere. The reaction is typically carried out at temperatures ranging from 0°C to 20°C for about 30 minutes .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: N-(2-Hydroxy-9H-fluoren-3-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines.
科学的研究の応用
N-(2-Hydroxy-9H-fluoren-3-YL)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various fluorene-based compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes
作用機序
The mechanism of action of N-(2-Hydroxy-9H-fluoren-3-YL)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cellular processes, leading to therapeutic effects. The compound’s hydroxy and acetamide groups play crucial roles in its binding affinity and specificity towards these targets .
類似化合物との比較
N-(2-Hydroxy-9H-fluoren-3-YL)acetamide can be compared with other similar compounds, such as:
2-Acetylaminofluorene: A known carcinogen used in biochemical research to study carcinogenesis.
N-(9-Ethyl-9H-fluoren-2-YL)-acetamide: Another fluorene derivative with different substituents, affecting its chemical and biological properties.
N-(3-Chloro-9H-fluoren-2-YL)-acetamide: A chlorinated derivative with distinct reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and potential biological activities.
特性
CAS番号 |
65330-29-2 |
|---|---|
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC名 |
N-(2-hydroxy-9H-fluoren-3-yl)acetamide |
InChI |
InChI=1S/C15H13NO2/c1-9(17)16-14-8-13-11(7-15(14)18)6-10-4-2-3-5-12(10)13/h2-5,7-8,18H,6H2,1H3,(H,16,17) |
InChIキー |
SNOPOCJMIXZQAF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C2CC3=CC=CC=C3C2=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



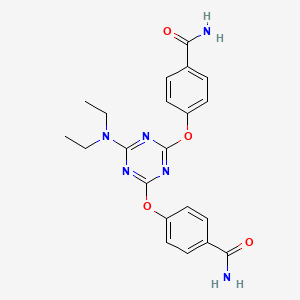
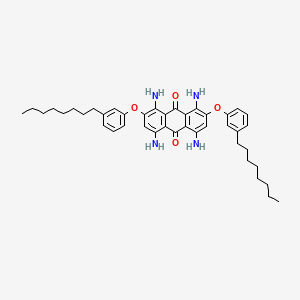

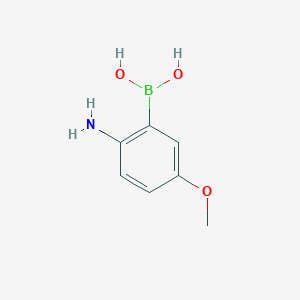
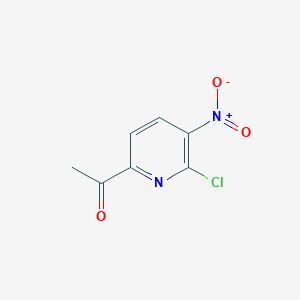

![6-Chloro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13143684.png)
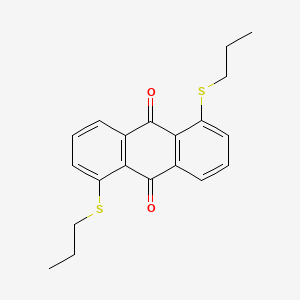
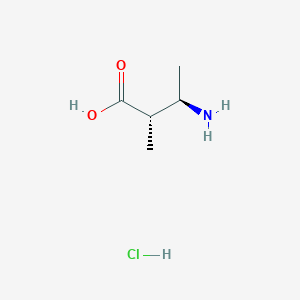

![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-](/img/structure/B13143709.png)
![3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one](/img/structure/B13143718.png)
![7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13143725.png)
